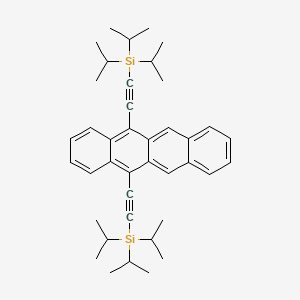

5,12-Bis((triisopropylsilyl)ethynyl)tetracene

Vue d'ensemble

Description

5,12-Bis((triisopropylsilyl)ethynyl)tetracene is a chemical compound with the molecular formula C40H52Si2 . It has been studied for its potential applications in solar energy conversion .

Molecular Structure Analysis

The molecular structure of 5,12-Bis((triisopropylsilyl)ethynyl)tetracene consists of 40 carbon atoms, 52 hydrogen atoms, and 2 silicon atoms . The exact mass of the molecule is 588.36075473 g/mol .Chemical Reactions Analysis

5,12-Bis((triisopropylsilyl)ethynyl)tetracene has been studied in the context of singlet fission, a process whereby a photogenerated singlet exciton splits into two spin-correlated triplet excitons . This process can potentially boost the efficiency of solar energy conversion .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,12-Bis((triisopropylsilyl)ethynyl)tetracene include a molecular weight of 589.0 g/mol, zero hydrogen bond donor count, zero hydrogen bond acceptor count, and a rotatable bond count of 10 . The topological polar surface area is 0 Ų .Applications De Recherche Scientifique

- Applications : Researchers have explored its use in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and dye-sensitized solar cells (DSSCs) .

- Quantum Transport : The compound’s electronic properties make it relevant for quantum transport studies .

- In Vivo Imaging : Researchers explore its use in non-invasive in vivo imaging of biological tissues .

Optoelectronic Materials

Organic Semiconductors

Molecular Electronics

Biomedical Imaging

Materials Science

Chemical Sensors

Mécanisme D'action

Target of Action

5,12-Bis((triisopropylsilyl)ethynyl)tetracene is primarily used in optoelectronic applications . Its primary targets are inorganic quantum dots (QDs), where it acts as a transmitter ligand .

Mode of Action

The compound facilitates the transfer of triplet energy between inorganic QDs and organic materials . This is achieved through the thiol anchoring group, which can achieve quantitative triplet energy transfer yields in a PbS QD system .

Biochemical Pathways

The compound plays a fundamental role in many optoelectronic applications based on nanocomposites . It is involved in the process of singlet fission-based photon multiplication, where it generates triplets in solution that transfer to the PbS QDs via the thiol ligand .

Pharmacokinetics

Its storage temperature is recommended to be at room temperature in a sealed, dry environment .

Result of Action

The result of the compound’s action is the efficient transfer of triplet energy. This leads to higher photoluminescence quantum yields, especially in the PbS/TET-SH system .

Action Environment

The action of 5,12-Bis((triisopropylsilyl)ethynyl)tetracene can be influenced by environmental factors such as solvent polarity . The compound shows increased thermal stability compared to its traditional carboxylic acid counterpart .

Orientations Futures

The future directions of research on 5,12-Bis((triisopropylsilyl)ethynyl)tetracene could involve further exploration of its potential in enhancing photovoltaic energy conversion . Specifically, research could focus on designing endothermic singlet-fission materials that avoid excimer formation, thus allowing singlet fission to reach its full potential .

Propriétés

IUPAC Name |

tri(propan-2-yl)-[2-[12-[2-tri(propan-2-yl)silylethynyl]tetracen-5-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52Si2/c1-27(2)41(28(3)4,29(5)6)23-21-37-35-19-15-16-20-36(35)38(22-24-42(30(7)8,31(9)10)32(11)12)40-26-34-18-14-13-17-33(34)25-39(37)40/h13-20,25-32H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIWZTMMQIHUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C=CC=CC2=C(C3=CC4=CC=CC=C4C=C31)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730463 | |

| Record name | [Tetracene-5,12-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,12-Bis((triisopropylsilyl)ethynyl)tetracene | |

CAS RN |

628316-50-7 | |

| Record name | [Tetracene-5,12-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

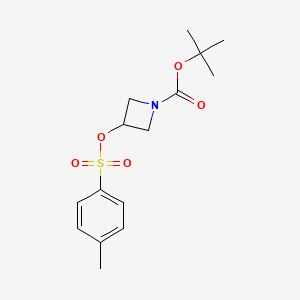

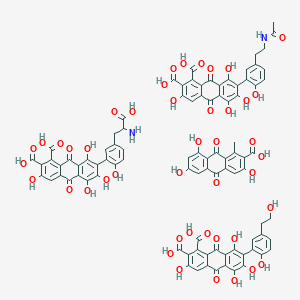

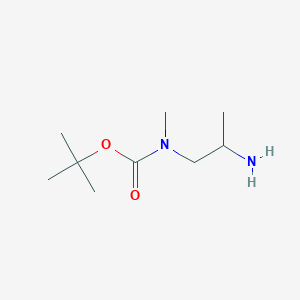

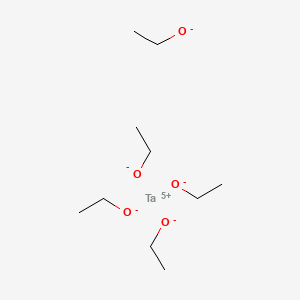

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.